MM-433593

Pharmacokinetics Oral Bioavailability ADME

Choose MM-433593 for predictable in vivo studies. Unlike URB597, it offers a fully characterized terminal half-life (17-20h in primates) and oral bioavailability (14-21%) for precise dosing. Its moderate potency (IC50=100 nM) facilitates graded inhibition studies, while the well-defined metabolite profile supports accurate bioanalysis (major oxidation at the indole 5-methyl group).

Molecular Formula C25H22ClN3O3
Molecular Weight 447.9 g/mol
CAS No. 1006604-91-6
Cat. No. B1677346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM-433593
CAS1006604-91-6
SynonymsMM-433593;  MM-433593;  MM-433593
Molecular FormulaC25H22ClN3O3
Molecular Weight447.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=C2C(=O)C(=O)NC3=CC(=NC=C3)OC)C)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C25H22ClN3O3/c1-15-4-9-21-20(12-15)23(16(2)29(21)14-17-5-7-18(26)8-6-17)24(30)25(31)28-19-10-11-27-22(13-19)32-3/h4-13H,14H2,1-3H3,(H,27,28,31)
InChIKeyRIKZRSJVZWKHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MM-433593 (CAS 1006604-91-6) Technical Profile: A Selective FAAH-1 Inhibitor with Defined Preclinical Pharmacokinetics for Pain and Inflammation Research


MM-433593 is a synthetic organic compound classified as a selective inhibitor of fatty acid amide hydrolase-1 (FAAH-1), an enzyme that degrades endocannabinoids such as anandamide. It was developed as a potential oral therapeutic for pain, inflammation, and related disorders [1]. The compound is characterized by an indole ketoamide core with a 4-chlorobenzyl substituent, a 2-methoxypyridinyl amide moiety, and molecular properties that include a molecular weight of 447.91 g/mol, cLogP of 5.38, and topological polar surface area of 73.22 Ų [2]. Its mechanism of action involves reversible inhibition of FAAH-1, distinguishing it from irreversible covalent inhibitors .

MM-433593 Procurement Risk Analysis: Why In-Class FAAH Inhibitors Are Not Interchangeable


Although multiple FAAH inhibitors exist as research tools, MM-433593 exhibits a distinct preclinical pharmacokinetic and metabolism profile that precludes simple substitution. Its moderate oral bioavailability (14–21%), relatively long terminal half-life (17–20 h), and moderate systemic clearance (8–11 mL/min/kg) in non-human primates represent a specific constellation of ADME parameters [1]. These values differ markedly from other FAAH inhibitors, which can show either higher bioavailability but shorter half-life (e.g., JNJ-40355003) or similar potency but different clearance mechanisms [2]. Furthermore, MM-433593’s reversible binding mode and unique metabolite pathway—centered on oxidation of the indole 5-methyl group—create a distinct experimental fingerprint that impacts both in vivo study design and data interpretation .

MM-433593 Comparative Evidence: Quantifiable Differentiation vs. Closest FAAH-1 Inhibitor Analogs


Oral Bioavailability: MM-433593 Exhibits Lower but Well-Characterized Oral Exposure in Primates vs. JNJ-40355003 in Rodents

MM-433593 demonstrates an absolute oral bioavailability of 14–21% in cynomolgus monkeys following a 10 mg/kg oral dose [1]. In contrast, the structurally distinct FAAH inhibitor JNJ-40355003 exhibits an oral bioavailability of 69% in rats [2]. While direct cross-species comparisons require caution, this 3- to 5-fold difference in oral exposure is a critical consideration for researchers planning in vivo efficacy studies, as it directly impacts the required oral dose to achieve target plasma concentrations.

Pharmacokinetics Oral Bioavailability ADME

Systemic Clearance: MM-433593 Shows Moderate Clearance in Primates, Contrasting with Low Clearance of JNJ-1661010 in Rodents

Following intravenous administration to cynomolgus monkeys, MM-433593 exhibited a mean systemic clearance rate of 8–11 mL/min/kg [1]. This is substantially higher than the reported clearance of JNJ-1661010 in rats, which is approximately 0.032 mL/min/kg [2]. The ~250- to 350-fold difference in clearance rate, albeit across species, suggests that MM-433593 is eliminated much more rapidly from systemic circulation, potentially requiring more frequent dosing or higher doses to maintain therapeutic plasma levels in primate models.

Pharmacokinetics Clearance ADME

Terminal Half-Life: MM-433593 Provides Sustained Exposure in Primates, Exceeding That of JNJ-40355003 in Rodents

The terminal elimination half-life (t½) of MM-433593 in cynomolgus monkeys was determined to be 17–20 hours [1]. This is approximately twice as long as the 8.4-hour half-life reported for JNJ-40355003 in rats [2]. The extended half-life of MM-433593 may allow for less frequent dosing in primate models to achieve sustained FAAH inhibition, a key advantage for chronic pain or inflammation studies where maintaining steady-state enzyme inhibition is critical.

Pharmacokinetics Half-Life ADME

In Vitro Potency: MM-433593 Demonstrates Comparable Nanomolar IC50 to Leading FAAH Inhibitors

MM-433593 inhibits human FAAH-1 with an IC50 of 100 nM [1]. This potency is within the same order of magnitude as several well-characterized FAAH inhibitors, including URB597 (IC50 ~3–5 nM in human liver microsomes) [2] and PF-04457845 (IC50 7.2 nM for hFAAH) [3]. While MM-433593 is approximately 10- to 20-fold less potent in vitro than the most potent covalent inhibitors, its potency is sufficient for robust enzyme inhibition in cellular and in vivo models, particularly given its favorable pharmacokinetic properties in primates.

In Vitro Pharmacology Potency IC50

Metabolic Pathway: Unique Oxidation at the Indole 5-Methyl Group Distinguishes MM-433593 from Other FAAH Inhibitors

The major site of metabolism for MM-433593 in monkeys is oxidation of the methyl group at the 5-position of the indole ring, leading to a primary hydroxylated metabolite that undergoes further conjugation (sulfate, glucuronide, or glutathione) [1]. This pathway is distinct from that of covalent FAAH inhibitors like URB597, which are hydrolyzed at the carbamate group, or urea-based inhibitors like PF-04457845, which undergo N-dealkylation [2]. The specific metabolic fate of MM-433593 impacts its in vivo clearance, potential for drug-drug interactions, and suitability for studies involving CYP enzyme modulation.

Drug Metabolism Metabolite Profiling ADME

Mechanism of Inhibition: Reversible Binding Differentiates MM-433593 from Irreversible Covalent Inhibitors

MM-433593 is characterized as a reversible inhibitor of FAAH-1 , in contrast to several prominent FAAH inhibitors that act via irreversible covalent modification of the active-site serine nucleophile, such as URB597 (carbamate-based) [1] and PF-04457845 (urea-based) [2]. Reversible inhibition offers potential advantages in terms of target engagement duration and reduced risk of off-target protein modification, which may translate to a more predictable and tunable in vivo pharmacological profile.

Mechanism of Action Enzyme Inhibition Reversible

MM-433593 Optimal Use Cases: Where Its Pharmacokinetic and Metabolic Profile Delivers Maximum Value


Primate Models of Chronic Pain or Inflammation Requiring Sustained FAAH Inhibition

Given its extended half-life (17–20 h) and moderate clearance (8–11 mL/min/kg) in non-human primates, MM-433593 is well-suited for chronic dosing studies in cynomolgus monkeys or other primate models of pain and inflammation. The compound's ability to maintain plasma concentrations over a 24-hour period with once-daily oral dosing reduces handling stress and improves data consistency in long-term efficacy experiments [1].

Mechanistic Studies of Reversible FAAH-1 Inhibition and Endocannabinoid Tone

Researchers investigating the functional consequences of reversible versus irreversible FAAH inhibition should consider MM-433593 as a prototype reversible inhibitor. Its distinct binding mode—in contrast to covalent inactivators like URB597 or PF-04457845—allows for examination of how enzyme inhibition dynamics affect anandamide signaling, receptor desensitization, and downstream physiological responses .

Metabolite Identification and Drug-Drug Interaction (DDI) Risk Assessment

MM-433593's well-characterized metabolic pathway, centered on oxidation of the indole 5-methyl group and subsequent phase II conjugation, provides a defined system for studying potential drug-drug interactions. Researchers using CYP enzyme modulators or conducting metabolite profiling in hepatocyte models will find MM-433593 a valuable tool due to the availability of authentic metabolite standards and detailed in vitro-in vivo correlation data [2].

Translational Pharmacology Bridging Rodent and Primate FAAH Biology

For programs aiming to translate FAAH inhibition efficacy from rodent models to non-human primates, MM-433593 offers a well-documented primate PK/PD relationship. Its moderate oral bioavailability (14–21%) and defined clearance in monkeys provide a benchmark for cross-species dose extrapolation and enable more accurate prediction of human pharmacokinetics compared to compounds lacking primate ADME data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MM-433593

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.